- Preparation of conjugate containing cyclic peptide and method for producing same, World Intellectual Property Organization, , ,
Cas no 943-80-6 (p-Amino-L-phenylalanine)
p-Amino-L-phenylalanine Properties
Names and Identifiers
-
- 4-Amino-L-phenylalanine
- H-Phe(4-NH2)-OH
- 4-Aminophenylalanine
- 4-Amino-Phe-OH
- H-p-Amino-Phe-OH · HCl
- L-4-aminophe
- L-4-Aminophenylalanine
- p-Amino-L-phenylalanine
- 4-Amino-phenylalanine
- Acetoacetanilide
- Alanine,3-(p-aminophenyl)-, L- (8CI)
- Aminophenylalanine
- L-(+)-p-Aminophenylalanine
- H-p-Amino-Phe-OH HCl
- AC-13622
- p-Amino-L-phenylalanine hydrochloride (Salt/Mix)
- Phenylalanine, 4-amino-
- CHEBI:29737
- AC-5868
- J-300372
- HY-W016480
- Q27110251
- F16190
- AM82697
- CHEMBL231389
- A844939
- 943-80-6
- para-Aminophenylalanine
- MFCD00069927
- AKOS006238125
- (2S)-3-(4-aminophenyl)-2-azanyl-propanoic acid
- PD158334
- L-Phenylalanine, 4-amino-
- (2S)-2-amino-3-(4-aminophenyl)propanoic acid
- AKOS015855687
- para-Amino-phe
- GS-6191
- DTXSID90178828
- Q-101630
- L-4-amino phenylalanine
- UNII-1567B560CH
- L-4-NH2-Phe-OH
- M01306
- 2410-24-4
- p-Aminophenylalanine
- 1567B560CH
- EN300-118972
- SCHEMBL43852
- CS-W017196
- (S)-2-Amino-3-(4-aminophenyl)propionic acid
- 4-Aminophenylalanine #
- (S)-2-amino-3-(4-aminophenyl)propanoic acid
- 4-Amino-L-phenylalanine (ACI)
- L
- Alanine, 3-(p-aminophenyl)-, L- (8CI)
- 4-Amino-L-phenylalanine hydrate
- A2651
- +Expand
-
- MFCD00069927
- CMUHFUGDYMFHEI-QMMMGPOBSA-N
- 1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1
- OC([C@H](CC1C=CC(=CC=1)N)N)=O
Computed Properties
- 180.09000
- 3
- 4
- 3
- 180.089877630g/mol
- 13
- 177
- 0
- 1
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 89.3Ų
Experimental Properties
- 1.50470
- 89.34000
- Soluble in water.
- White needle like crystals.
- Slightly soluble in water.
- Air Sensitive
p-Amino-L-phenylalanine Security Information
- 3
- S26-S36
- R36/37/38
- Xi
- R36/37/38: irritating to eyes, respiratory tract and skin.
- IRRITANT
p-Amino-L-phenylalanine Customs Data
- 2922499990
-
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
p-Amino-L-phenylalanine Price
p-Amino-L-phenylalanine Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
- Synthesis, characterization and inhibitory activities of (4-N3[3,5-3H]Phe10)PKI(6-22)amide and its precursors: photoaffinity labeling peptides for the active site of cyclic AMP-dependent protein kinaseInternational Journal of Peptide & Protein Research, 1989, 33(6), 439-45,
Synthetic Circuit 3
Synthetic Circuit 4
- Method for inducing environmental stress tolerance in plants, World Intellectual Property Organization, , ,
Synthetic Circuit 5
Synthetic Circuit 6
p-Amino-L-phenylalanine Raw materials
- 1,4-Phenylene diisocyanate
- D(+)-Glucose
- (S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- p-Amino-L-phenylalanine
- (2S)-2-amino-3-(4-nitrophenyl)propanoic acid
p-Amino-L-phenylalanine Preparation Products
p-Amino-L-phenylalanine Suppliers
p-Amino-L-phenylalanine Related Literature
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Yujie Wu,Runze Wu,Dhanaraju Mandalapu,Xinjian Ji,Tuo Chen,Wei Ding,Qi Zhang Org. Biomol. Chem. 2019 17 1809
-
Matthew T. Warren,Iain Galpin,Muhammad Hasan,Steven A. Hindmarsh,John D. Padrnos,Charlotte Edwards-Gayle,Robert T. Mathers,Dave J. Adams,Gabriele C. Sosso,Matthew I. Gibson Chem. Commun. 2022 58 7658
-
Avia Leader,Daniel Mandler,Meital Reches Phys. Chem. Chem. Phys. 2018 20 29811
-
M. J. Umerani,H. Yang,P. Pratakshya,J. S. Nowick,A. A. Gorodetsky RSC Adv. 2021 11 14132
-
Samuel C. Reddington,Amy J. Baldwin,Rebecca Thompson,Andrea Brancale,Eric M. Tippmann,D. Dafydd Jones Chem. Sci. 2015 6 1159
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Lise Schoonen,Jan C. M. van Hest Nanoscale 2014 6 7124
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Ronald Parry,Shirley Nishino,Jim Spain Nat. Prod. Rep. 2011 28 152
-
Nicola Menegazzo,Qiongjing Zou,Karl S. Booksh New J. Chem. 2012 36 963
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Tatsuo Kaneko,Mohammad Asif Ali,Ilya Captain,Pesach Perlin,Timothy J. Deming Polym. Chem. 2018 9 3466
-
10. Formation of an aminoacyl-S-enzyme intermediate is a key step in the biosynthesis of chloramphenicolMichelle Pacholec,Jason K. Sello,Christopher T. Walsh,Michael G. Thomas Org. Biomol. Chem. 2007 5 1692
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